molecular formula C13H11BrO B11852893 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one CAS No. 62244-81-9

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11852893
CAS No.: 62244-81-9
M. Wt: 263.13 g/mol
InChI Key: UYZKBDOVBQHHHV-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one is a brominated aromatic ketone featuring a naphthalene core substituted with a methyl group at the 6-position and a bromoacetyl group at the 1-position. Its molecular formula is C₁₃H₁₁BrO, with a molecular weight of 263.09 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules.

Properties

CAS No.

62244-81-9

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H11BrO/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-7H,8H2,1H3

InChI Key

UYZKBDOVBQHHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone typically involves the bromination of 1-(6-methylnaphthalen-2-yl)ethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions

Major Products Formed

Scientific Research Applications

2-bromo-1-(6-methylnaphthalen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1-(6-methylnaphthalen-2-yl)ethanone depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural Analogues on Naphthalene Core

Compounds sharing the naphthalene backbone with varying substituents exhibit distinct physicochemical and reactivity profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthesis Method Key Applications
2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one C₁₃H₁₁BrO 263.09 6-methylnaphthalen-2-yl Not reported Bromination of 6-methylnaphthalen-2-yl acetophenone analog Intermediate for heterocycles
2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one C₁₆H₂₁BrO 309.25 Tetramethyltetralin Not reported Bromination in Et₂O or CHCl₃ Research chemical (Thermo Scientific)
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one C₁₄H₁₃BrO₂ 293.16 6-methoxy Not reported Unspecified Pharmaceutical synthesis
2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one C₁₈H₂₅BrO 337.30 Ethyl, tetramethyl Not reported Bromine in CHCl₃ (General Method IV) Thiazole precursor

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) on the naphthalene ring enhance stability and influence reactivity in subsequent reactions. For example, tetramethyltetralin derivatives (e.g., C₁₆H₂₁BrO) exhibit increased molecular weight and hydrophobicity, making them suitable for hydrophobic interactions in drug design .
  • Synthetic Routes: Bromination of acetophenone analogs (e.g., using Br₂ in Et₂O or CHCl₃) is a common method . Yields and purity depend on substituent steric and electronic effects.
Heterocyclic Derivatives

Bromoethanones attached to heterocycles, such as indoles or isoxazoles, demonstrate divergent biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one C₁₀H₇BrFNO 256.08 5-fluoroindole 176.5–177.7 5-HT6 receptor ligand
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one C₁₂H₁₀BrNO₂ 280.12 Isoxazole Not reported Building block for bioactive molecules

Key Observations :

  • Isoxazole derivatives (e.g., C₁₂H₁₀BrNO₂) are employed in synthesizing antimicrobial or anti-inflammatory agents .
Substituted Phenyl Derivatives

Bromoethanones with phenyl substituents are widely used in cross-coupling reactions and material science:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-Bromo-1-(4-bromophenyl)ethan-1-one C₈H₅Br₂O 275.94 4-bromophenyl Not reported Suzuki-Miyaura coupling
2-Bromo-1-(3-fluorophenyl)ethan-1-one C₈H₆BrFO 217.04 3-fluorophenyl Not reported Fluorinated intermediate

Key Observations :

  • Halogenated phenyl derivatives (e.g., 4-bromo, 3-fluoro) are pivotal in synthesizing fluorophores or agrochemicals. Their reactivity in nucleophilic substitutions is influenced by the electron-withdrawing nature of halogens .

Biological Activity

2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one, with the CAS number 62244-81-9, is a brominated ketone derivative of naphthalene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and antifungal applications. This article provides a detailed overview of its biological activity based on diverse research findings.

  • Molecular Formula : C₁₃H₁₁BrO
  • Molecular Weight : 263.13 g/mol
  • Structure : The compound features a bromine atom attached to an ethyl group, which is further linked to a methylnaphthalene moiety.

Biological Activity Overview

The biological activity of 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one has been explored primarily through its antimicrobial properties. It exhibits significant activity against various bacterial strains and fungi, making it a candidate for further pharmacological studies.

Antibacterial Activity

Research indicates that 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one demonstrates notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of several pathogenic bacteria.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus62.5
Escherichia coli125
Klebsiella pneumoniae15.6
Bacillus subtilis25

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to bactericidal effects.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida species. The antifungal efficacy is comparable to established antifungal agents such as fluconazole.

Fungal Strain MIC (µg/mL) Reference
Candida albicans62.5
Trichophyton interdigitale15.6

Case Studies

Several studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various brominated naphthalene derivatives, including 2-Bromo-1-(6-methylnaphthalen-2-yl)ethan-1-one. Results indicated that the compound had superior activity against MRSA compared to other tested derivatives, highlighting its potential as a therapeutic agent in treating resistant infections .
  • Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that the compound inhibits key enzymes involved in bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .
  • Synergistic Effects : A recent study explored the synergistic effects of combining this compound with traditional antibiotics, suggesting enhanced efficacy against resistant bacterial strains when used in combination therapies .

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